
An In-depth Spectroscopic Analysis of 6-
Methoxy-2-naphthaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Propanol, 1-[bis(2-

hydroxyethyl)amino]-

Cat. No.: B1361068 Get Quote

An important note on chemical identity: The CAS number 6712-98-7 provided in the topic query

corresponds to Diethanolisopropanolamine (C₇H₁₇NO₃). However, the requested spectroscopic

analyses (NMR, IR, Mass Spec) are more commonly detailed in publicly available literature for

the compound 6-Methoxy-2-naphthaldehyde, which has the CAS number 3453-33-6 and the

molecular formula C₁₂H₁₀O₂. This guide will provide a comprehensive spectroscopic analysis of

6-Methoxy-2-naphthaldehyde.

This technical guide serves as a detailed resource for researchers, scientists, and

professionals in drug development, offering an in-depth look at the spectroscopic

characterization of 6-Methoxy-2-naphthaldehyde. The document outlines the methodologies for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), presenting the data in structured tables for clarity and comparative

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 6-Methoxy-2-naphthaldehyde, both ¹H and ¹³C

NMR are employed to elucidate the arrangement of hydrogen and carbon atoms.

¹H NMR Spectroscopy
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¹H NMR spectroscopy of 6-Methoxy-2-naphthaldehyde reveals the presence of distinct proton

environments in the molecule, including the aromatic protons of the naphthalene ring, the

methoxy group protons, and the aldehyde proton.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~7.8 - 8.2 Multiplet 3H Aromatic protons

~7.1 - 7.4 Multiplet 3H Aromatic protons

~3.9 Singlet 3H
Methoxy protons (-

OCH₃)

¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the 6-

Methoxy-2-naphthaldehyde molecule.

Chemical Shift (δ) ppm Assignment

~192 Aldehyde Carbonyl (C=O)

~160 Aromatic Carbon (C-O)

~137 Aromatic Carbon

~132 Aromatic Carbon

~130 Aromatic Carbon

~128 Aromatic Carbon

~125 Aromatic Carbon

~120 Aromatic Carbon

~106 Aromatic Carbon

~55 Methoxy Carbon (-OCH₃)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 6-Methoxy-2-naphthaldehyde shows

characteristic absorption bands for its aldehyde, ether, and aromatic functionalities.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050 - 3100 Medium Aromatic C-H Stretch

~2830 - 2950 Medium
Aliphatic C-H Stretch

(Methoxy)

~2720 Weak
Aldehyde C-H Stretch (Fermi

resonance)

~1680 - 1700 Strong Aldehyde C=O Stretch

~1600 - 1650 Medium-Strong Aromatic C=C Stretch

~1250 - 1300 Strong Aryl Ether C-O Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation. For 6-Methoxy-2-

naphthaldehyde (molar mass ≈ 186.21 g/mol ), the mass spectrum would show a molecular ion

peak and several fragment ions.

m/z Relative Abundance Fragment Assignment

186 High [M]⁺ (Molecular Ion)

185 Moderate [M-H]⁺

157 Moderate [M-CHO]⁺

142 Moderate [M-CHO-CH₃]⁺

114 Moderate Further fragmentation
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Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 6-Methoxy-2-naphthaldehyde.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrument Parameters (Typical for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent peak or the TMS reference peak (0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Identify and label the peak positions in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of 6-Methoxy-2-naphthaldehyde in a volatile

organic solvent (e.g., dichloromethane or acetone).

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Spectral Acquisition:

Record a background spectrum of the empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (Electron Impact - EI)
Sample Introduction:

A small amount of the solid 6-Methoxy-2-naphthaldehyde sample is introduced into the mass

spectrometer, typically via a direct insertion probe.

The sample is heated to induce vaporization into the ion source.
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Ionization and Analysis:

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay

between the different techniques for structural elucidation.
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General workflow for the spectroscopic analysis of a solid organic compound.
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Spectroscopic Techniques
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Logical relationships between spectroscopic techniques and the structural information they
provide.

To cite this document: BenchChem. [An In-depth Spectroscopic Analysis of 6-Methoxy-2-
naphthaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361068#spectroscopic-analysis-nmr-ir-mass-spec-
of-cas-6712-98-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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